molecular formula C15H18N2O5S B2545488 dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886940-43-8

dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2545488
CAS RN: 886940-43-8
M. Wt: 338.38
InChI Key: CQUDEZBPQRMRLI-UHFFFAOYSA-N
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Description

Dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound that can be synthesized through various chemical reactions involving cyclopropane derivatives and pyridine analogs. The compound is characterized by the presence of a cyclopropane ring, a thieno[2,3-c]pyridine core, and dimethyl dicarboxylate groups.

Synthesis Analysis

The synthesis of related cyclopropane-containing compounds has been demonstrated through radical cascade reactions with 1,4-dienes and 1,4-enynes using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor, leading to functionalized bicyclo[3.3.0]octane derivatives . Additionally, heterocyclotrimerization catalyzed by PdCl2 in methanol/supercritical carbon dioxide has been used to synthesize dimethyl pyridine-3,5-dicarboxylate from methyl acrylate and urea . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography. For instance, the structure of a dithiolane derivative was determined by X-ray diffraction, revealing interactions between aromatic rings and carboxylic groups . Such techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Chemical reactions involving cyclopropane rings and pyridine derivatives have been explored in various studies. Ring-opening/recyclization reactions of cyclopropanes have been used to synthesize halogenated pyridin-2(1H)-ones . Additionally, [4 + 2] cycloadditions of α,β-unsaturated hydrazones with halogenomaleimides have been used to obtain highly substituted pyridine-2,3-dicarboximide derivatives . These reactions could be relevant to the chemical behavior of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives and pyridine analogs have been studied in various contexts. For example, the inhibitory activity of a quinolinecarboxylic acid derivative with a cyclopropyl group against mammalian topoisomerase II was assessed, indicating potential biological activity . The properties of the compound could be inferred from such studies, although direct analysis would be necessary for accurate characterization.

Scientific Research Applications

Synthesis and Bioactivity

A study by Tian et al. (2009) on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds indicates the biological activity potential of compounds with cyclopropanecarboxylic acid structures. The study synthesizes several compounds, with some exhibiting excellent herbicidal and fungicidal activities (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).

Construction of Fused Ring Compounds

Yang et al. (2016) describe a cycloaddition reaction that yields densely substituted pyridines, demonstrating the utility of cyclopropane derivatives in constructing complex heterocyclic structures (Wen-juan Yang, Jing Zhang, Jing Sun, Chaoguo Yan, 2016).

Domino Reaction for Synthesis

Huang et al. (2012) developed a synthesis method for thieno[3,2-c]pyridin-4(5H)-ones via a domino reaction involving dimethylaminopropenoyl cyclopropanes. This method showcases an innovative approach to synthesizing thieno[3,2-c]pyridinones, highlighting the versatility of cyclopropane derivatives in organic synthesis (Peng-mian Huang, Rui Zhang, Yongjiu Liang, D. Dong, 2012).

Insecticidal Activity

Ben Hamadi and Guesmi (2022) synthesized gem-dimethyspiro-cyclopropanes demonstrating significant insecticidal activity against Aedes aegypti and Musca domestica. This research underscores the potential of cyclopropane derivatives in developing new insecticidal agents (N. Ben Hamadi, A. Guesmi, 2022).

Antioxidant Agents

Vartale et al. (2016) explored the synthesis of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines, which were further reacted with various nucleophiles to produce compounds with potential antioxidant activities (S. Vartale, N. K. Halikar, Y. D. Pawar, K. Tawde, 2016).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, pyrrolo[3,4-c]pyridine derivatives have been studied for their wide range of pharmacological properties .

Safety and Hazards

While specific safety and hazard information for the compound you mentioned is not available, it’s important to note that conventional procedures for the synthesis of similar compounds can produce large amounts of toxic by-products .

properties

IUPAC Name

dimethyl 2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-21-14(19)11-9-5-6-17(15(20)22-2)7-10(9)23-13(11)16-12(18)8-3-4-8/h8H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUDEZBPQRMRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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